molecular formula C8H5Br2F3O B14778107 4,6-Dibromo-2-methyl-3-(trifluoromethyl)phenol

4,6-Dibromo-2-methyl-3-(trifluoromethyl)phenol

Katalognummer: B14778107
Molekulargewicht: 333.93 g/mol
InChI-Schlüssel: VGGPIRQCOGRKAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dibromo-2-methyl-3-(trifluoromethyl)phenol: is an organic compound with the molecular formula C8H5Br2F3O It is a derivative of phenol, characterized by the presence of two bromine atoms, a methyl group, and a trifluoromethyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2-methyl-3-(trifluoromethyl)phenol typically involves the bromination of 2-methyl-3-(trifluoromethyl)phenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the 4 and 6 positions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 4,6-Dibromo-2-methyl-3-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated phenol.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Products include various substituted phenols depending on the nucleophile used.

    Oxidation: Products include quinones and other oxidized phenolic compounds.

    Reduction: Products include debrominated phenols and other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

4,6-Dibromo-2-methyl-3-(trifluoromethyl)phenol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,6-Dibromo-2-methyl-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The presence of bromine and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

    2,4,6-Tribromo-3-(trifluoromethyl)phenol: Similar structure but with an additional bromine atom.

    4-Bromo-3-(trifluoromethyl)aniline: Contains an aniline group instead of a phenol group.

    2,5-Dibromo-(trifluoromethyl)benzene: Similar bromination pattern but lacks the phenol group

Uniqueness: 4,6-Dibromo-2-methyl-3-(trifluoromethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of bromine, methyl, and trifluoromethyl groups on the phenol ring makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C8H5Br2F3O

Molekulargewicht

333.93 g/mol

IUPAC-Name

4,6-dibromo-2-methyl-3-(trifluoromethyl)phenol

InChI

InChI=1S/C8H5Br2F3O/c1-3-6(8(11,12)13)4(9)2-5(10)7(3)14/h2,14H,1H3

InChI-Schlüssel

VGGPIRQCOGRKAF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC(=C1O)Br)Br)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.